molecular formula C16H23N3O B11740792 [(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11740792
M. Wt: 273.37 g/mol
InChI Key: CXEXMSYIZQMSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a methoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process. One efficient method involves the condensation of 3-methyl-1-propyl-1H-pyrazol-4-amine with 4-methoxybenzaldehyde under reductive amination conditions. This reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while nitration can produce 4-nitro-[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine.

Scientific Research Applications

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(4-methoxyphenyl)methyl][(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]amine
  • [(4-methoxyphenyl)methyl][(3-methyl-1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • [(4-methoxyphenyl)methyl][(3-methyl-1-isopropyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxyphenyl group and a pyrazolyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C16H23N3O/c1-4-9-19-12-15(13(2)18-19)11-17-10-14-5-7-16(20-3)8-6-14/h5-8,12,17H,4,9-11H2,1-3H3

InChI Key

CXEXMSYIZQMSMC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.